molecular formula C3H10N2S2 B1608598 Methylamine methyldithiocarbamate CAS No. 21160-95-2

Methylamine methyldithiocarbamate

Cat. No.: B1608598
CAS No.: 21160-95-2
M. Wt: 138.3 g/mol
InChI Key: CLNJKWUFFSDNLL-UHFFFAOYSA-N
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Description

Methylamine methyldithiocarbamate (CID 3037097) is an organosulfur compound with the molecular formula C3H10N2S2 . It belongs to the class of dithiocarbamates (DTCs), which are known for their strong metal-binding capacity and broad-spectrum biological activity . Dithiocarbamates are historically significant as one of the oldest classes of fungicides and are widely used in agricultural research to control fungal diseases on crops . Their primary mechanism of action involves acting as enzyme inhibitors by binding to metal ions and inhibiting catalytic thiol groups in cellular constituents . Beyond agricultural applications, dithiocarbamate compounds are extensively investigated in biomedical research for their versatile properties. Studies explore their potential in areas such as anticancer therapies, owing to their ability to inhibit catalase and induce apoptosis . Some dithiocarbamate derivatives are also researched for the treatment of neurological conditions like Alzheimer's disease, with certain hybrids demonstrating acetylcholinesterase (AChE) inhibition . Furthermore, the antiviral properties of dithiocarbamates, including activity against coronaviruses, represent another active field of scientific inquiry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21160-95-2

Molecular Formula

C3H10N2S2

Molecular Weight

138.3 g/mol

IUPAC Name

methanamine;methylcarbamodithioic acid

InChI

InChI=1S/C2H5NS2.CH5N/c1-3-2(4)5;1-2/h1H3,(H2,3,4,5);2H2,1H3

InChI Key

CLNJKWUFFSDNLL-UHFFFAOYSA-N

SMILES

CN.CNC(=S)S

Canonical SMILES

CN.CNC(=S)S

Other CAS No.

21160-95-2

physical_description

Liquid

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Methylamine Methyldithiocarbamate Formation

Historical and Current Synthetic Routes

The synthesis of dithiocarbamates is a well-established area of organosulfur chemistry, dating back to early discoveries in the field. researchgate.net The fundamental approach for creating methylamine (B109427) methyldithiocarbamate relies on the nucleophilic nature of methylamine and the electrophilic character of carbon disulfide.

The most direct and widely utilized method for synthesizing methylamine methyldithiocarbamate, or its corresponding salts, is the reaction of methylamine with carbon disulfide. wikipedia.orgnih.gov This reaction is typically conducted in the presence of a base to form the more stable dithiocarbamate (B8719985) salt. wikipedia.orgnih.gov

In the presence of a base, such as sodium hydroxide (B78521), the corresponding salt, sodium N-methyldithiocarbamate (commonly known as metam-sodium), is formed. wikipedia.orgairgasspecialtyproducts.com CH₃NH₂ + CS₂ + NaOH → CH₃NHCSS⁻Na⁺ + H₂O

This synthesis is generally performed as a "one-pot" reaction where the reagents are combined in a suitable solvent. nih.gov The reaction is exothermic, and control of the temperature is often necessary. airgasspecialtyproducts.com The order of addition of the reagents typically does not have a significant impact on the final product, provided the stoichiometry is correct. nih.gov The resulting dithiocarbamate salts are generally pale-colored solids that exhibit solubility in water and polar organic solvents. wikipedia.org

In many applications, particularly in coordination chemistry and organic synthesis, this compound is generated in situ for immediate use in a subsequent reaction. This approach avoids the need to isolate the potentially unstable dithiocarbamic acid. sysrevpharm.org Dithiocarbamates are highly effective chelating agents, readily forming stable complexes with a wide range of metal ions due to the two sulfur donor atoms. nih.govsysrevpharm.org

A typical procedure involves preparing the dithiocarbamate ligand in an alcoholic solution by reacting methylamine and carbon disulfide in the presence of a base like potassium hydroxide or sodium hydroxide. sysrevpharm.org Without isolating the dithiocarbamate salt, a solution of a metal salt is then added to the reaction mixture. This results in the formation of a metal-dithiocarbamate complex. sysrevpharm.org This methodology is a cornerstone for producing various transition metal dithiocarbamate complexes which have diverse applications. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in industrial settings. Key variables that are controlled include temperature, reaction time, and pH. An example of an industrial process for producing sodium N-methyldithiocarbamate highlights the importance of these parameters. airgasspecialtyproducts.com

The reaction is highly exothermic, necessitating careful control over the rate of addition of reagents and efficient cooling to maintain the reaction temperature within the optimal range. airgasspecialtyproducts.com Following the initial formation of methyldithiocarbamic acid, a neutralization step is performed by adding a base. The conditions for this step are also controlled to ensure complete reaction and stability of the final product. airgasspecialtyproducts.com

The table below outlines typical reaction parameters for the industrial production of sodium N-methyldithiocarbamate. airgasspecialtyproducts.com

ParameterStage 1: Dithiocarbamic Acid FormationStage 2: Neutralization
Reactants Methylamine (40% solution), Carbon DisulfideMethyldithiocarbamic acid solution, Sodium Hydroxide (30% solution)
Temperature 10–30 °C35–60 °C
Reaction Time 2–3 hours2 hours
pH Not specified6–10
Key Control Control rate of addition, strengthen coolingControl temperature and final pH

This table presents an example of optimized industrial synthesis conditions. Actual parameters may vary based on scale and specific process design.

Theoretical Studies on Synthesis Reaction Mechanisms

The formation of this compound proceeds via a well-understood nucleophilic addition mechanism. researchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into the energetics and transition states of related dithiocarbamate formation and decomposition reactions. researchgate.net

The reaction is initiated by the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic central carbon atom of carbon disulfide. researchgate.net This step results in the formation of a zwitterionic intermediate.

Step 1: Nucleophilic Attack and Zwitterion Formation CH₃NH₂ + CS₂ ⇌ CH₃N⁺H₂CSS⁻

This initial step is analogous to the reaction of amines with carbon dioxide. psu.edursc.org For the reaction to proceed to the final product, the proton must be transferred from the nitrogen atom. This proton transfer is typically facilitated by a base present in the reaction mixture, which can be another molecule of methylamine or a stronger base like hydroxide. psu.edu This leads to a termolecular reaction mechanism. researchgate.net

Step 2: Base-Assisted Proton Transfer CH₃N⁺H₂CSS⁻ + B → CH₃NHCSS⁻ + BH⁺ (where B is a base, e.g., CH₃NH₂ or OH⁻)

The resulting methyldithiocarbamate anion is stabilized by resonance, with the negative charge delocalized across the sulfur atoms and the nitrogen atom contributing through pi-donation. wikipedia.org Theoretical studies on the related N-methyldithiocarbamic acid have shown that the activation barrier for subsequent reactions, such as decomposition, is significantly influenced by the torsional angle of the CS₂ group, which affects the resonance of the molecule. researchgate.net

The key mechanistic features are summarized in the table below.

Mechanistic FeatureDescriptionSupporting Evidence
Initial Step Nucleophilic addition of the amine nitrogen to the carbon of CS₂.General principle for reactions of N-nucleophiles with CS₂. researchgate.net
Intermediate Formation of a zwitterionic species (CH₃N⁺H₂CSS⁻).Analogous to the well-studied amine-CO₂ reaction mechanism. psu.edursc.org
Rate-Determining Step Often the base-assisted deprotonation of the zwitterionic intermediate.Kinetic studies on analogous amine-CO₂/CS₂ systems show dependence on a second amine molecule or base. psu.eduresearchgate.net
Product Stabilization Resonance delocalization within the dithiocarbamate anion.Structural data shows planar NCS₂ core and short C-N bond distances. wikipedia.org
Theoretical Insights DFT calculations confirm the roles of proton transfer and torsional barriers in the stability and reactivity of the dithiocarbamic acid.Specific theoretical study on N-methyldithiocarbamic acid model. researchgate.net

This table provides a summary of the accepted mechanism for this compound formation.

Coordination Chemistry of Methylamine Methyldithiocarbamate

Ligand Characteristics and Coordination Modes

Dithiocarbamate (B8719985) anions, including methyldithiocarbamate, are classified as soft ligands according to Hard and Soft Acid-Base (HSAB) theory, exhibiting a strong affinity for soft metal centers. The electronic structure of the dithiocarbamate ligand is best described by considering multiple resonance forms. A key contributor is a zwitterionic resonance structure where the nitrogen atom bears a positive charge, and both sulfur atoms carry a negative charge. This delocalization of the nitrogen lone pair electrons onto the sulfur atoms enhances their basicity and ability to stabilize metals in various oxidation states. This electronic feature also imparts partial double bond character to the carbon-nitrogen bond, leading to a higher rotational barrier.

The most common coordination mode for dithiocarbamate ligands is as a symmetrical bidentate chelator. The two sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. This bidentate chelation is a primary reason for the high stability of metal dithiocarbamate complexes. The small "bite angle" of the CSS group makes it an effective chelator for a majority of metals in the periodic table.

While symmetric bidentate chelation is prevalent, other coordination modes are known, influenced by factors such as the metal's nature, its oxidation state, and the steric and electronic properties of the substituents on the nitrogen atom. These alternative modes include:

Anisobidentate (Asymmetric) Chelation: In this mode, the two sulfur atoms are both coordinated to the metal center, but with significantly different metal-sulfur bond lengths. This is often observed in organotin(IV) complexes.

Monodentate Coordination: Here, only one sulfur atom of the dithiocarbamate ligand binds to the metal center.

Bidentate Bridging: The dithiocarbamate ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal ion.

The coordination behavior of dithiocarbamate ligands is tunable by modifying the substituents on the nitrogen atom.

Electronic Factors: The pi-donor capability of the amino substituent significantly influences the electronic properties of the sulfur donors. The delocalization of the nitrogen lone pair enhances the basicity of the sulfur atoms, allowing them to stabilize metals in unusually high oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III). The electronic spectra of organotin(IV) dithiocarbamate complexes typically show an absorption band for the C=N chromophore around 300 nm due to an intramolecular π-π* transition.

Steric Factors: Dithiocarbamates are generally considered sterically non-demanding, planar ligands. However, the size of the organic group(s) attached to the nitrogen atom can influence the structure of the resulting metal complexes. For instance, increasing the steric bulk of the nitrogen substituent can reduce the tendency of molecules to form dimers. In organotin(IV) complexes, the geometry around the tin atom can be significantly distorted from ideal tetrahedral or octahedral arrangements due to the coordination of the dithiocarbamate ligand and the steric influence of the organic groups on the tin atom.

Synthesis and Characterization of Metal Complexes

Metal complexes of dithiocarbamates are generally prepared through straightforward synthetic routes. A common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base (like sodium hydroxide (B78521) or an amine) to form the dithiocarbamate salt in situ. This is followed by a metathesis reaction with a metal salt to precipitate the desired metal complex. Another method is the oxidative addition of a thiuram disulfide to a low-valent metal complex.

Organotin(IV) dithiocarbamate complexes have been extensively studied. Their synthesis is often achieved via an in-situ method where the secondary amine, carbon disulfide, and an organotin(IV) halide are reacted together.

The coordination geometry around the tin atom in these complexes is diverse. For example, in triphenyltin(IV) complexes, the dithiocarbamate ligand often binds in an anisobidentate fashion, leading to a distorted geometry that lies between tetrahedral and trigonal bipyramidal. In di-organotin(IV) complexes, while bidentate coordination is common, monodentate coordination has also been observed.

Table 1: Selected Organotin(IV) Methyldithiocarbamate Complexes and Their Characteristics

Compound General FormulaR Group(s) on SnCoordination Number of SnGeometry around SnReference
R₂Sn[S₂CN(C₂H₄OCH₃)(CH₃)]₂Butyl (Bu), Phenyl (Ph)6Octahedral (suggested)
R₃Sn[S₂CN(C₂H₄OCH₃)(CH₃)]Cyclohexyl (Cy)5Trigonal Bipyramidal (suggested)
Ph₃Sn[S₂CN(C₆H₁₀)OH]Phenyl (Ph)5Trigonal Bipyramidal
Me₂Sn[S₂CN(CH₂C₆H₄Br)]₂Methyl (Me)-Monodentate ligand binding

This table presents generalized findings from the literature. Specific bond angles and lengths define the precise geometry.

Dithiocarbamate ligands form stable complexes with all transition elements. These complexes are typically synthesized by reacting an alkali metal dithiocarbamate salt with a transition metal halide. The resulting complexes are often colored, and their magnetic and electronic properties are of significant interest. For example, cobalt(II) dithiocarbamate complexes often exhibit magnetic moments corresponding to octahedral geometries, while nickel(II) complexes can also adopt such structures. The versatile nature of dithiocarbamates allows them to stabilize a wide range of oxidation states in transition metals.

Table 2: Synthesis and Properties of Representative Transition Metal Dithiocarbamate Complexes

MetalTypical Synthesis MethodCommon Oxidation States StabilizedExample Complex FormulaReference
Iron (Fe)Metathesis with Fe salt+2, +3, +4Fe(S₂CNR₂)₃
Cobalt (Co)Metathesis with Co salt+2, +3, +4Co(S₂CNR₂)₃
Nickel (Ni)Metathesis with Ni salt+2, +3Ni(S₂CNR₂)₂
Copper (Cu)Metathesis with Cu salt+1, +2, +3Cu(S₂CNR₂)₂

Note: 'R' represents alkyl or aryl groups. The specific properties depend on the nature of R.

Dithiocarbamates readily form complexes with a majority of the main group metals, stabilizing a wide variety of oxidation states and coordination geometries. The structural diversity of these complexes is notable, with even minor changes to the ligand structure leading to significant differences in the solid-state structure of the complex. The synthesis generally follows the salt metathesis reaction pathway. Complexes of main group elements like cadmium have been prepared and characterized.

Table 3: Examples of Main Group Metal Dithiocarbamate Complexes

Main Group ElementExample ComplexCoordination FeaturesReference
Tin (Sn)See Section 3.2.1Variable (Trigonal Bipyramidal, Octahedral)
Cadmium (Cd)Cd(S₂CNR₂)₂Can form dimeric or polymeric structures
Zinc (Zn)Zn(S₂CNR₂)₂Often forms dimeric structures in the solid state

Structural Elucidation of Coordination Complexes

Spectroscopic techniques are fundamental in characterizing N-methyldithiocarbamate complexes, confirming the formation of the complex and providing information about its electronic and molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for probing the coordination of the dithiocarbamate ligand. The key vibrational bands of interest are the C-N stretching frequency (ν(C-N)), often called the "thioureide" band, and the C-S stretching frequency (ν(C-S)).

ν(C-N) Thioureide Band: This band's position indicates the electronic character of the C-N bond. Due to the delocalization of the nitrogen lone pair, this bond has partial double-bond character. The frequency typically appears in the 1450–1550 cm⁻¹ region, intermediate between a C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹). mdpi.com

ν(C-S) Band: The C-S stretching vibration is crucial for determining the coordination mode. A single, sharp band in the region of 950–1050 cm⁻¹ is indicative of a symmetric, bidentate chelation where both sulfur atoms are equally bonded to the metal ion. In contrast, a splitting of this band would suggest an asymmetric or monodentate coordination.

Interactive Table: Typical FTIR Vibrational Frequencies for Metal Dithiocarbamate Complexes

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance
ν(C-N) (Thioureide) 1450 - 1550 Indicates partial double bond character of the C-N bond.
ν(C-S) 950 - 1050 A single band suggests symmetric bidentate coordination.
ν(M-S) 300 - 450 Corresponds to the metal-sulfur bond vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of diamagnetic metal complexes.

¹H NMR: The proton spectrum would show signals corresponding to the methyl (CH₃) and amine (N-H) protons of the N-methyldithiocarbamate ligand. The chemical shifts of these protons can be influenced by coordination to the metal center compared to the free ligand.

¹³C NMR: The ¹³C NMR spectrum provides key information, particularly the chemical shift of the NCS₂ carbon. This signal is typically found in the range of 195–210 ppm and confirms the dithiocarbamate framework. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of N-methyldithiocarbamate complexes provide information about the coordination geometry and the electronic transitions within the molecule. The spectra typically show intense bands in the UV region arising from intraligand π→π* transitions within the NCS₂ chromophore. Weaker bands in the visible region for transition metal complexes are often attributable to d-d electronic transitions, the positions of which are indicative of the coordination geometry (e.g., square planar, tetrahedral, or octahedral). researchgate.net

Common coordination geometries observed for dithiocarbamate complexes include:

Square Planar: Often seen in complexes of Ni(II) and Cu(II), where the metal ion is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands. For instance, a copper(II) morpholine (B109124) dithiocarbamate complex features a slightly distorted square planar geometry with the copper ion bonded to four coplanar sulfur donors. nih.gov

Tetrahedral: Common for Zn(II) and Cd(II) complexes. In some cases, dimeric structures can form, such as in a dinuclear zinc(II) morpholine dithiocarbamate complex where two metal centers are bridged by dithiocarbamate ligands, resulting in a five-coordinate geometry for each zinc ion. nih.gov

Octahedral: This geometry is often observed for metals like Co(III), Fe(III), and Mn(III), involving coordination to three bidentate dithiocarbamate ligands.

Interactive Table: Common Geometries in Metal Dithiocarbamate Complexes

Metal Ion Example Typical Coordination Number Common Geometry
Cu(II), Ni(II) 4 Square Planar
Zn(II), Cd(II) 4 or 5 Tetrahedral or Distorted Trigonal Bipyramidal (in dimers)
Co(III), Fe(III) 6 Octahedral

Stability and Reactivity of Metal Dithiocarbamate Complexes

The stability and reactivity of metal complexes containing the N-methyldithiocarbamate ligand are influenced by several factors, including the nature of the metal ion, the pH of the environment, and the presence of oxidizing or reducing agents.

Stability: The N-methyldithiocarbamate ligand itself, often handled as its sodium salt (Metam-sodium), is stable in alkaline solutions with a pH above 8.8. nih.govresearchgate.net However, it undergoes decomposition in acidic or neutral conditions. researchgate.net Under acidic conditions, it degrades to form methylamine (B109427) and carbon disulfide, along with its highly toxic decomposition product, methyl isothiocyanate. researchgate.net

The stability of the resulting metal complexes generally follows the Irving-Williams series for divalent metals. Studies on related dithiocarbamates show stability increasing in the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Complexation with metal ions, particularly copper, can significantly inhibit the acid-catalyzed hydrolysis of the dithiocarbamate ligand, thereby increasing its persistence.

Reactivity:

Thermal Decomposition: Metal dithiocarbamate complexes often serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles due to their predictable thermal decomposition. Upon heating, they typically degrade to form the corresponding metal sulfide, with the organic portion of the ligand being released as volatile byproducts. nih.gov In some cases, the final product can be a metal oxide if the decomposition occurs in the presence of air.

Redox Reactivity: The dithiocarbamate ligand can stabilize metals in various oxidation states. The complexes can undergo redox reactions. For example, manganese(II) dithiocarbamate complexes are sensitive to air and can be readily oxidized by dioxygen to form more stable manganese(III) complexes. researchgate.net This reactivity involves the activation of dioxygen, sometimes through an intermediate superoxo-manganese(III) species. researchgate.net

Reactions with Lewis Bases: The coordination sphere of some metal dithiocarbamate complexes can be expanded by reacting with Lewis bases (e.g., pyridine, phenanthroline), forming adducts with higher coordination numbers.

Chemical Reactivity and Environmental Transformation Pathways of Methylamine Methyldithiocarbamate

Hydrolytic Decomposition Mechanisms

The primary transformation pathway for methylamine (B109427) methyldithiocarbamate in the environment is hydrolytic decomposition. When dissolved in water, the compound is unstable and degrades into several products. The decomposition process is initiated by the dissociation of the salt, followed by the protonation of the resulting methyldithiocarbamate anion to form methyldithiocarbamic acid. This acid is a key, albeit transient, intermediate which rapidly decomposes.

Hydrolysis studies conducted in the dark at 25°C demonstrate this kinetic relationship clearly. epa.gov The degradation half-life is significantly shorter at pH 5 and 7 compared to pH 9, indicating that the compound persists longer in alkaline waters. nih.govepa.gov

Below is a data table summarizing the hydrolysis half-life of methyldithiocarbamate at different pH values.

pHTemperature (°C)Half-LifeReference
5252 days (48 hours) epa.gov
7252 days (48 hours) epa.gov
9254.5 days (108 hours) epa.gov

This interactive table summarizes the pH-dependent degradation kinetics of methyldithiocarbamate based on referenced studies.

The decomposition of methylamine methyldithiocarbamate yields several key products. The principal and most significant degradation product formed under most conditions is methyl isothiocyanate (MITC). nih.govusda.govepa.gov MITC is a volatile and reactive compound responsible for the biocidal activity of the parent compound.

However, the decomposition pathway can diverge, leading to other primary and secondary products. Under acidic conditions, the decomposition can yield carbon disulfide (CS2), hydrogen sulfide (B99878) (H2S), and methylamine. nih.govnih.gov The formation of methylamine is reportedly more favored under acidic conditions than in neutral or alkaline solutions. epa.gov

Further reactions can lead to the formation of other secondary degradates. Studies have identified 1,3-dimethylthiourea (DMTU) and 1,3-dimethylurea (B165225) (DMU) in test solutions across pH 5, 7, and 9. epa.gov In alkaline conditions (pH 9), an additional degradate, identified as methylcarbamo-(dithioperoxo)thioate, has been detected. epa.gov The specific conditions of the decomposition, such as pH and the presence of other reactants, determine the relative abundance of these various products. nih.govnih.gov

Photochemical Transformation in Aqueous and Atmospheric Phases

Sunlight can significantly accelerate the degradation of this compound in aqueous solutions. Aqueous photolysis occurs much more rapidly than hydrolysis in the dark. nih.govepa.gov In a study conducted at pH 7 and 25°C, the photolytic half-life was found to be 1.6 hours when exposed to sunlight. nih.gov Another study using a xenon arc lamp reported a half-life of just 11.9 minutes at pH 7. epa.gov This rapid photodegradation suggests that sunlight is a major route of dissipation in clear surface waters. Photoproducts identified from aqueous photolysis include methylthiourea and 1,3-dimethylthiourea. nih.gov

In contrast, photodegradation on soil surfaces appears to be a less significant pathway. One study found that the degradation half-life of the compound on a loamy sand soil was similar under irradiated (70 minutes) and dark (63 minutes) conditions. epa.gov This indicates that on soil, abiotic hydrolysis is the dominant degradation mechanism, outpacing any potential photochemical effects. Information on transformation in the atmospheric phase is limited for the parent compound due to its low volatility; however, its primary degradate, MITC, is volatile and subject to atmospheric transport and transformation. nih.gov

Mechanisms of Chemical Conversion in Abiotic Systems

The conversion of this compound in abiotic systems is primarily a rapid chemical decomposition process rather than a result of microbial action. usda.gov While microorganisms play a key role in the subsequent degradation of the primary product, MITC, the initial breakdown of the parent compound is abiotic. usda.govapsnet.orgnih.gov

The rate of this abiotic conversion can be influenced by environmental factors. In soil, the decomposition is extremely rapid, with reported half-lives as short as 23 minutes. epa.gov The rate and extent of conversion to MITC can also depend on the initial concentration of the compound in the soil. usda.gov Studies have shown high conversion efficiency (>92%) to MITC across various soil types, suggesting the process is largely independent of soil composition. usda.gov The presence of other chemical species, such as heavy-metal salts, can also promote decomposition. nih.gov

Reaction Pathways in Organic Synthesis Contexts

While primarily known for its use as a soil fumigant, the dithiocarbamate (B8719985) functional group is a versatile precursor in various organic synthesis applications. tandfonline.com Dithiocarbamates can serve as radical precursors and intermediates for creating more complex molecules. tandfonline.com

Their applications in synthesis include:

Synthesis of Heterocycles: Light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams (cyclic amides). nih.govresearchgate.net

Ligands for Metal Catalysts: Dithiocarbamates are excellent chelating ligands that form stable complexes with a wide range of transition metals. nih.gov These metal-dithiocarbamate complexes can be used as catalysts in organic transformations, such as in A³ coupling reactions to synthesize propargylamines. nih.govencyclopedia.pub

Precursors for Nanoparticles: Dithiocarbamate complexes can act as single-source precursors for the synthesis of metal sulfide nanoparticles, as they provide both the metal and the sulfur required. encyclopedia.pub

Functional Group Interconversion: The dithiocarbamate moiety can be used to synthesize other sulfur- and nitrogen-containing functional groups. tandfonline.com

These examples highlight the utility of the dithiocarbamate structure as a building block in synthetic chemistry, extending its relevance beyond environmental applications. tandfonline.comnih.gov

Applications of Methylamine Methyldithiocarbamate and Its Derivatives in Advanced Materials Science

Precursor Role in Thin Film Deposition

Dithiocarbamate (B8719985) complexes are widely explored as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles and the deposition of thin films. nih.gov This is due to their ability to form stable, volatile complexes with various transition metals and decompose cleanly at relatively low temperatures to yield the desired metal sulfide materials. The use of a single precursor containing all the necessary elements simplifies the deposition process and allows for better control over the stoichiometry of the final film.

Synthesis of Semiconductor Materials (e.g., Cu₂ZnSnS₄ (CZTS) Thin Films)

Methylamine (B109427) methyldithiocarbamate has been successfully utilized in the preparation of precursor solutions for the fabrication of Copper Zinc Tin Sulfide (Cu₂ZnSnS₄ or CZTS) thin films. researchgate.net CZTS is a promising semiconductor material for thin-film solar cells due to its composition of earth-abundant and non-toxic elements. researchgate.net

In a typical solution-based approach, a precursor solution containing the metal salts (copper, zinc, and tin) and a dithiocarbamate ligand, such as that derived from methylamine and carbon disulfide, is prepared. researchgate.net This solution can then be applied to a substrate using techniques like spin-coating. A subsequent annealing process decomposes the dithiocarbamate complexes and facilitates the formation of the crystalline CZTS absorber layer. researchgate.netresearchgate.net Research has demonstrated that a two-step heating process involving oxidation and subsequent sulfurization of the precursor film can yield densely packed CZTS films with grain sizes around 300 nm. researchgate.net Solar cell devices fabricated using such films have shown promising efficiencies. researchgate.net

Influence of Dithiocarbamate Ligand Structure on Film Properties

The structure of the dithiocarbamate ligand, specifically the alkyl groups attached to the nitrogen atom, has a significant impact on the properties of the precursor solution and the quality of the resulting thin film. researchgate.netrsc.org A study comparing a series of alkyldithiocarbamates in CZTS precursor synthesis revealed clear differences based on the length of the alkyl chain. researchgate.net

Key observations on the influence of the ligand include:

Wetting Behavior and Stability: Precursor solutions made with short-chain amines like methylamine and ethylamine (B1201723) exhibited poor wetting behavior on molybdenum (Mo) substrates. researchgate.net Conversely, solutions with long-chain amines such as amylamine, hexylamine, and octylamine (B49996) were unstable and tended to form gels. researchgate.net Ligands with intermediate chain lengths, like those from propylamine (B44156) and butylamine, offered a balance, leading to precursor solutions with excellent stability and wetting properties. researchgate.net

Film Quality: The poor wetting of the methyl- and ethyldithiocarbamate-based solutions hindered the fabrication of thick, high-quality CZTS films. researchgate.net Achieving a suitable film thickness required a significantly higher number of deposition cycles compared to solutions with longer-chain ligands. researchgate.net

Physical Properties: In other systems, such as electroless copper plating, the use of ethylenediamine (B42938) dithiocarbamate as a stabilizer has been shown to improve the physical properties and produce higher quality copper deposits. rsc.org The electronic effects (inductive and conjugation) of the ligand structure play a crucial role in stabilizing the plating process. rsc.org

These findings underscore the importance of tuning the dithiocarbamate ligand structure to optimize the precursor solution characteristics for depositing high-quality semiconductor thin films.

Table 1: Effect of Amine Ligand on CZTS Precursor Solution Properties

Amine Used in Dithiocarbamate Synthesis Wetting on Mo Substrate Solution Stability Resulting Film Quality
Methylamine Poor Stable Poor; requires many depositions
Ethylamine Poor Stable Poor; requires many depositions
Propylamine Good Excellent Good
Butylamine Good Excellent Good
Amylamine Unstable (gel formation) Poor Not suitable for thick films
Hexylamine Unstable (gel formation) Poor Not suitable for thick films
Octylamine Unstable (gel formation) Poor Not suitable for thick films

Data sourced from research on dithiocarbamate-based CZTS precursor solutions. researchgate.net

Role in Controlled Radical Polymerization (e.g., RAFT Polymerization Agents)

Dithiocarbamates are a significant class of chain transfer agents (CTAs) used in Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights, complex architectures, and narrow polydispersity. nih.govcmu.edu The effectiveness of a dithiocarbamate as a RAFT agent is critically dependent on the electronic properties of the substituents on the nitrogen atom (the Z-group). cmu.edu

Simple N,N-dialkyldithiocarbamates are generally ineffective as RAFT agents under thermal conditions. cmu.edu However, their activity can be dramatically enhanced by modifying the nitrogen substituents. Effective dithiocarbamate RAFT agents are typically those where the nitrogen's lone pair of electrons is part of an aromatic system or is influenced by electron-withdrawing groups. cmu.edu This modification stabilizes the intermediate radical species in the RAFT equilibrium, allowing for controlled polymerization.

For example, dithiocarbamates like cyanomethyl methyl(phenyl)dithiocarbamate and cyanomethyl methyl(pyridine-4-yl)dithiocarbamate have proven to be highly effective CTAs for the polymerization of monomers like 1-vinyl-1,2,4-triazole, yielding polymers with low polydispersity (as low as 1.16). nih.gov The activity of these agents can be "switched" or tuned; N-methyl-N-(4-pyridinium) dithiocarbamates can be switched from a low-activity state to a high-activity state by adding acid, making them suitable for different classes of monomers. researchgate.net This tunability makes dithiocarbamates a versatile tool for creating advanced polymer materials. rsc.orgornl.gov

Development of Functional Materials Based on Dithiocarbamate Complexes

The ability of dithiocarbamate ligands to form stable complexes with a vast array of metals has been leveraged to create a diverse range of functional materials. ornl.govnih.gov These materials exhibit interesting electronic, magnetic, and optical properties stemming from the interaction between the metal center and the sulfur-rich ligand environment. nih.govmdpi.com

Conductive Properties of Metal Dithiocarbamate Clusters

Metal dithiocarbamate complexes, particularly those of copper, exhibit rich electrochemical behavior due to the ability of the dithiocarbamate ligand to stabilize multiple oxidation states of the metal (e.g., Cu(I), Cu(II), and Cu(III)). nih.govmdpi.com This redox activity is fundamental to their application in conductive materials.

Mixed-Valence Systems: A range of mixed-valence Cu(I)-Cu(II) and Cu(II)-Cu(III) complexes have been reported, many of which display novel physical properties. mdpi.com The interaction between metal centers in different oxidation states within a single molecular cluster can facilitate charge transport.

Precursors to Conductive Sulfides: Copper dithiocarbamate complexes are widely used as single-source precursors to generate copper sulfide (CuₓS) nanomaterials. mdpi.comrsc.org Certain phases of copper sulfide, such as covellite (CuS), are p-type semiconductors with high carrier concentrations (ca. 3 x 10²² cm⁻³) and are considered excellent candidates for plasmonic applications. rsc.org

Electrochemical Behavior: Cyclic voltammetry studies of copper(II) bis(dithiocarbamate) complexes show reversible or quasi-reversible redox events corresponding to the Cu(II)/Cu(III) and Cu(II)/Cu(I) couples. mdpi.comrsc.org The precise redox potentials can be tuned by changing the substituents on the dithiocarbamate ligand, which in turn influences the electronic properties of any resulting material. mdpi.com

Table 2: Electrochemical Properties of Selected Copper(II) Dithiocarbamate Complexes

Dithiocarbamate Complex Oxidation Potential (Epa vs Fc+/0) Reduction Potential (Epc vs Fc+/0)
[Cu(S₂CNCy₂)₂] (dicyclohexyl) 0.57 V -0.49 V
[Cu(S₂CNPh₂)₂] (diphenyl) 0.71 V -0.26 V
[Cu{S₂CN(p-MeC₆H₄)₂}₂] (di-p-tolyl) ~0.1 V (reversible oxidation) Not specified

Data sourced from electrochemical studies of copper dithiocarbamate complexes. mdpi.comrsc.org

Other Material Science Applications (Excluding Biological/Biocidal)

Beyond thin films and conductive materials, dithiocarbamate complexes have found use in other areas of materials science, primarily leveraging their chelating and surface-active properties.

Nanomaterial Synthesis: Dithiocarbamates are extensively used as single-source precursors for the synthesis of various nanoscale metal sulfides. ornl.govmdpi.com They also function as effective capping agents for nano-engineered surfaces and other nanomaterials, including quantum dots, controlling their growth and preventing aggregation. ornl.gov

Lubricant Additives: Metal dithiocarbamate complexes, such as molybdenum dialkyldithiocarbamate, are employed as additives in lubricants. nih.gov They contribute to improved fuel economy and load-carrying potential while reducing wear and tear. nih.gov

Construction of Molecular Assemblies: The well-defined coordination geometry of dithiocarbamate ligands allows for the rational construction of complex and well-defined polymeric and supramolecular structures. cmu.eduornl.gov

Analytical Methodologies for Characterization and Quantification of Methylamine Methyldithiocarbamate

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of Methylamine (B109427) methyldithiocarbamate and its associated species. The choice between liquid, gas, or ion chromatography depends on the specific target analyte's physicochemical properties, such as polarity, volatility, and ionic nature.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile compounds. Since simple amines like methylamine lack a strong chromophore for UV detection, a derivatization step is essential. helixchrom.comrsc.org This process involves reacting the analyte with a labeling agent to form a derivative that is easily detectable. rsc.org

One common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl). rsc.orgresearchgate.net It reacts with primary and secondary amines to form stable, highly fluorescent carbamates, allowing for sensitive detection. rsc.orgresearchgate.net The derivatization reaction kinetics show that the process can reach equilibrium in approximately 100 minutes and remain stable for several hours, ensuring consistent results. chromatographyonline.com Another agent, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), is used to create derivatives detectable by fluorescence or visible light detectors. epa.gov

Reversed-phase columns, such as C18, are typically employed for separation, using mobile phases commonly consisting of acetonitrile (B52724) and water or a buffer solution. helixchrom.comchromatographyonline.com

Table 1: Example HPLC Conditions for Analysis of Related Amines

ParameterConditionSource
Analyte Methylamine, Dimethylamine (B145610), Trimethylamine researchgate.net
Derivatizing Agent 9-fluorenylmethylchloroformate (FMOC-Cl) researchgate.net
Column Hichrom 5 C18 researchgate.net
Mobile Phase Acetonitrile/Water Gradient researchgate.net
Detector UV-Vis Detector researchgate.net
Analyte Methylamine epa.gov
Derivatizing Agent 4-chloro-7-nitrobenzofurazan (NBD-Cl) epa.gov
Column Reversed-phase HPLC column epa.gov
Mobile Phase Not specified epa.gov
Detector Fluorescence or Visible Detector epa.gov

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a principal method for analyzing volatile compounds and is particularly suited for the determination of Methylamine methyldithiocarbamate's primary breakdown product, methyl isothiocyanate (MITC). epa.govepa.gov Due to its volatility, MITC can be analyzed directly without derivatization. epa.gov

The analysis of metam-sodium (B1676331) (a salt of methyldithiocarbamic acid) residues is often carried out by GC using a flame photometric detector (FPD) in phosphorus or sulfur mode, which provides high selectivity for sulfur-containing compounds like MITC. epa.govcdc.gov Other detectors used include the electron capture detector (ECD) and mass spectrometry (MS) for confirmation. cdc.gov

For less volatile degradates or the precursor amine, derivatization is necessary to increase their volatility for GC analysis. cdc.gov

Table 2: Common GC Detectors for Analysis of Related Compounds

DetectorTarget Analyte/ElementApplication NotesSource
Flame Photometric Detector (FPD) Sulfur, PhosphorusHighly selective for sulfur-containing compounds like MITC. epa.govcdc.gov
Electron Capture Detector (ECD) Halogens, NitratesUsed for detecting specific types of pesticides and their metabolites. cdc.gov
Nitrogen-Phosphorus Detector (NPD) Nitrogen, PhosphorusOffers high sensitivity for nitrogen-containing compounds. cdc.gov
Mass Spectrometry (MS) UniversalProvides structural information for definitive identification and confirmation of analytes. cdc.gov

Ion Chromatography for Related Amines and Degradates

Ion chromatography (IC) is a well-established method for determining low concentrations of ions and polar molecules, making it ideal for the analysis of methylamine and other related amines. thermofisher.comnih.gov The technique separates analytes based on their ionic interactions with a charged stationary phase.

Cation-exchange chromatography with suppressed conductivity detection is typically used for amine analysis. thermofisher.comthermofisher.com Modern Reagent-Free Ion Chromatography (RFIC) systems can electrolytically generate the eluent (commonly methanesulfonic acid), ensuring precise and consistent separations. thermofisher.comnih.gov High-capacity cation exchange columns, such as the Dionex IonPac CS19, are designed to analyze common cations and various amines, including methylamines, allowing for their separation even in complex matrices. thermofisher.com Sample pre-concentration using a trace cation column can significantly improve detection limits to picomolar levels. nih.gov

Table 3: Ion Chromatography Systems for Amine Analysis

ComponentSpecificationPurposeSource
Separation Column Dionex IonPac CS12A, CS17, CS19Cation exchange for separation of amines and inorganic cations. nih.govthermofisher.com
Eluent Methanesulfonic Acid (MSA) GradientTo elute analytes from the column based on their affinity. nih.gov
Detection Suppressed ConductivityProvides sensitive and universal detection for ionic species after chemical suppression of the eluent's conductivity. thermofisher.comthermofisher.com
Pre-concentration Column Trace Cation Concentrator (TCC)To concentrate trace levels of analytes from the sample, lowering detection limits. nih.gov

Spectroscopic and Spectrophotometric Detection Methods

While chromatography separates analytes, spectroscopy provides the means for their detection and quantification. For this compound and its related compounds, spectrophotometric methods are almost always coupled with a prior separation and derivatization step, as described in the HPLC section. The derivatization process attaches a chromophoric or fluorophoric tag to the analyte, which can then be detected by a UV-Vis or fluorescence detector. rsc.orgresearchgate.net

Alternatively, Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a direct, non-destructive method for quantifying methylamines without the need for derivatization. nih.gov In this technique, the integral or height of the characteristic methyl proton signals is compared to that of a known concentration of an internal standard. This method is rapid, with analysis completed in under five minutes, and provides adequate sensitivity for many applications. nih.gov

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering matrix components and concentrate the target analytes before instrumental analysis. This often involves an extraction step followed by a derivatization reaction.

For sample extraction, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. psu.edu In a typical LLE, the sample might be acidified and extracted with an organic solvent like methylene (B1212753) chloride. cdc.gov For SPE, cartridges are chosen based on the analyte's chemistry to retain the compound of interest while allowing interfering substances to pass through.

Derivatization is a key strategy, particularly for HPLC and GC analysis of amines. helixchrom.comrsc.org The choice of reagent depends on the analytical technique and the functional groups of the target analytes.

Table 4: Common Derivatization Reagents for Amine Analysis

Derivatization ReagentAbbreviationTarget AminesResulting DerivativeDetection MethodSource
9-fluorenylmethylchloroformate FMOC-ClPrimary, Secondary, TertiaryFMOC-carbamate / Acyl ammonium (B1175870) saltUV, Fluorescence rsc.orgresearchgate.net
4-chloro-7-nitrobenzofurazan NBD-ClPrimary, SecondaryNBD-amineFluorescence, Visible epa.gov
Dansyl chloride DNS-ClPrimary, SecondaryDansyl-amineFluorescence rsc.org
Pentafluorobenzaldehyde PFBAYPrimarySchiff baseGC-MS rsc.org

Method Validation and Performance Characteristics (Excluding Detection in Biological Matrices)

To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. epa.govepa.gov Method validation demonstrates that performance characteristics are acceptable for the analysis of the analyte in the matrix of interest. epa.gov Key validation parameters include:

Selectivity (Specificity): The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by analyzing blank samples to ensure no interfering peaks are present at the analyte's retention time. apvma.gov.au

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. eurl-pesticides.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. apvma.gov.au

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). apvma.gov.au Mean recoveries are expected to fall within predefined ranges, often 70-120%, depending on the analyte concentration. apvma.gov.au

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. apvma.gov.au

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. apvma.gov.au

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established by analyzing samples with known concentrations and ensuring the %RSD is within an acceptable limit (e.g., ≤ 20%). apvma.gov.au

Theoretical and Computational Studies on Methylamine Methyldithiocarbamate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of dithiocarbamate (B8719985) compounds. These methods can accurately predict molecular geometries, charge distributions, and the nature of chemical bonds.

For dithiocarbamates, a key feature of their electronic structure is the delocalization of the nitrogen lone pair electrons into the dithiocarboxylate group (>N-CSS⁻). This delocalization imparts a partial double bond character to the C-N bond and influences the geometry and reactivity of the molecule. wikipedia.org DFT calculations on various dithiocarbamate complexes have demonstrated the ability of different functionals to reproduce experimental geometries with high accuracy. For instance, studies on Bi(III) dithiocarbamate complexes found that the M06-L functional with a def2-TZVP basis set provided good accuracy in predicting geometries. researchgate.net Similarly, for other organic molecules, B3LYP with the 6-311++G(2d,p) or cc-pVDZ basis sets has been shown to reproduce experimental geometric parameters with high precision. researchgate.net

The bonding in methylamine (B109427) methyldithiocarbamate involves a complex interplay of covalent and ionic interactions. The dithiocarbamate moiety can act as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. wikipedia.org The electronic properties of the molecule, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of high and low electron density, corresponding to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Predicted Geometrical Parameters for Dithiocarbamate-related Structures from DFT Calculations

ParameterTypical Value (for related dithiocarbamates)Computational MethodReference
C-N Bond LengthShorter than a typical single bond due to partial double bond characterDFT (various functionals) wikipedia.org
C=S Bond LengthLonger than a typical double bond due to electron delocalizationDFT (various functionals) researchgate.net
N-C-S Bond Angle~120° indicative of sp² hybridizationDFT (various functionals) researchgate.net
S-C-S Bond AngleVaries depending on coordinationDFT (various functionals) researchgate.net

Note: The values presented are typical for dithiocarbamate structures and may vary for methylamine methyldithiocarbamate.

Molecular Modeling and Simulation of Conformational Dynamics

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are essential for exploring the conformational landscape of flexible molecules like this compound. These methods allow for the study of the molecule's dynamic behavior, including bond rotations and the adoption of different spatial arrangements (conformers).

Conformational studies on related molecules, such as ɛ-cyclodextrin, have successfully employed replica exchange molecular dynamics (REMD) simulations to investigate the flipping of subunits within a macrocyclic ring. nih.gov For this compound, key conformational degrees of freedom would include the rotation around the C-N bond and the bonds within the methylamine and methyl groups. The partial double bond character of the C-N bond is expected to create a significant rotational barrier, influencing the conformational preferences. wikipedia.org

Computational Elucidation of Reaction Mechanisms and Pathways

Dithiocarbamates are known to undergo various reactions, including oxidation to thiuram disulfides and S-alkylation. wikipedia.org Computational studies can model these reaction pathways, providing insights into their feasibility and kinetics. For example, the atmospheric oxidation of methylamine has been studied computationally, revealing multiple potential product channels. researchgate.net Radical-mediated reactions of dithiocarbamates have also been investigated, highlighting their role in organic synthesis. bham.ac.uk

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.orgnih.gov Computational methods allow for the location and characterization of transition state structures and the calculation of the associated energy barrier (activation energy). A lower energy barrier corresponds to a faster reaction rate.

Transition state analysis has been applied to various enzymatic and chemical reactions. wikipedia.orgnih.gov For instance, in the arsenolytic depyrimidination of thymidine, DFT calculations (B3LYP/6-31G*) were used to find a transition state that matched experimental kinetic isotope effects. wikipedia.org In the context of this compound, computational studies could elucidate the transition states for its decomposition, oxidation, or reactions with other species. For example, the decomposition of dithiocarbamates can be influenced by their molecular structure, with deviations from planarity affecting the reaction pathway. nih.gov Computational modeling of the dehydrogenation of propylamine (B44156) has shown that different pathways have vastly different activation barriers, with the most favorable pathway having an activation energy of only 1 kJ mol⁻¹. nih.gov

Table 2: Illustrative Calculated Activation Energies for Reactions of Related Compounds

ReactionCompoundActivation Energy (kJ/mol)Computational MethodReference
DehydrogenationPropylamine1CBS-QB3 nih.gov
Reaction with CH₃⁺Propylamine20B3LYP/6-31G(d) nih.gov
ArsenolysisThymidine-B3LYP/6-31G* wikipedia.org

Note: These are examples from related compounds and are not direct calculations for this compound.

The interaction of this compound with surfaces is relevant in various applications, such as mineral flotation and as a potential corrosion inhibitor. Computational studies, particularly DFT calculations with periodic boundary conditions, can model the adsorption of molecules on surfaces, providing insights into the binding mechanism, adsorption energy, and the effect of the molecule on the surface properties. researchgate.netpreprints.orgmdpi.comonetunnel.org

Studies on the adsorption of dithiocarbamates on mineral surfaces like galena (PbS) and pyrite (B73398) (FeS₂) have shown that they coordinate to the surface through the interaction of their sulfur atoms with the surface metal atoms. researchgate.net The adsorption energy can vary depending on the mineral surface and the specific dithiocarbamate. For example, the adsorption energy of diethyldithiocarbamate (B1195824) (DDTC) on pyrite was calculated to be -195.64 kJ/mol, indicating strong chemisorption. preprints.orgmdpi.com In contrast, its adsorption on a sulfur surface was found to be weak physisorption with an energy of -8.49 kJ/mol. preprints.orgmdpi.com

Furthermore, DFT studies on the adsorption of methylamine cations on kaolinite (B1170537) surfaces have shown that they can adsorb through a combination of electrostatic interactions and hydrogen bonds. journalssystem.combibliotekanauki.plicm.edu.pldbc.wroc.plicm.edu.pl The presence of water molecules can influence the adsorption process, but methylamine cations were found to be able to displace water and adsorb stably on the surface. journalssystem.combibliotekanauki.pldbc.wroc.plicm.edu.pl

Table 3: Calculated Adsorption Energies of Dithiocarbamates and Related Molecules on Various Surfaces

AdsorbateSurfaceAdsorption Energy (kJ/mol)Computational MethodReference
Diethyldithiocarbamate (DDTC)Pyrite-195.64DFT preprints.orgmdpi.com
Diethyldithiocarbamate (DDTC)Sphalerite-65.05DFT mdpi.com
Diethyldithiocarbamate (DDTC)Sulfur-8.49DFT preprints.orgmdpi.com
Water (H₂O)Pyrite-62.71DFT preprints.orgmdpi.com
Methylamine cationsKaolinite Si-O surfaceMore stable adsorptionDFT icm.edu.plicm.edu.pl
Methylamine cationsKaolinite Al-OH surfaceLess stable adsorptionDFT icm.edu.pl

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are widely used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). researchgate.netnih.govnih.govresearchgate.netmdpi.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For dithiocarbamates, DFT calculations have been shown to be effective in predicting ¹³C and ¹H NMR spectra. researchgate.net A study on Bi(III) dithiocarbamate complexes found that the TPSSh/def2-SVP/ECP/CPCM method was particularly effective for predicting ¹³C NMR spectra. researchgate.net For open-shell paramagnetic molecules, DFT can also be used to predict NMR spectra, although the accuracy may be lower than for closed-shell species. nih.gov

Reactivity profiles can also be predicted computationally. By analyzing the electronic structure, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, one can predict the sites most susceptible to electrophilic or nucleophilic attack. mdpi.com Computational studies can also predict thermodynamic properties of reactions, such as the Gibbs free energy and enthalpy of reaction, which determine the spontaneity and heat exchange of a reaction. nih.gov For instance, the dehydrogenation of propylamine was found to be highly exothermic and exergonic. nih.gov

Q & A

Q. What are the standard synthesis protocols for methylamine methyldithiocarbamate and its metal complexes?

this compound is synthesized via an in situ reaction of (2-methoxyethyl)-methylamine with carbon disulfide (CS₂) and ammonia in ethanol under cooled conditions (<4°C). The resulting dithiocarbamate ligand is then complexed with metal salts (e.g., organotin(IV) chlorides) by slow addition in ethanol, followed by stirring and crystallization . Purification involves recrystallization, and characterization employs elemental analysis (C, H, N, S), FTIR (to confirm S–C–N and C=S bonds), and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn for metal coordination) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

Key techniques include:

  • FTIR : Identifies dithiocarbamate functional groups (e.g., ν(C–N) at 1,450–1,500 cm⁻¹, ν(C=S) at 950–1,000 cm⁻¹) .
  • NMR : ¹H NMR detects methylamine protons (δ 2.5–3.0 ppm), while ¹¹⁹Sn NMR confirms metal-ligand bonding in organotin complexes (e.g., δ −200 to −600 ppm for Sn(IV)) .
  • Elemental Analysis : Validates stoichiometry (e.g., C% ±0.3% deviation indicates purity) .

Advanced Research Questions

Q. How can researchers evaluate the cytotoxic mechanisms of this compound derivatives in cancer cell lines?

Cytotoxicity is assessed using:

  • MTT Assay : Measures mitochondrial activity reduction (IC₅₀ values) in cells like K562 leukemia lines .
  • Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G0/G1 phase blockage) .
  • ROS Detection : Probes reactive oxygen species generation using fluorescent dyes (e.g., DCFH-DA) to link toxicity to oxidative stress .

Q. How can contradictions in spectroscopic or biological data for this compound complexes be resolved?

  • Cross-Validation : Compare FTIR, NMR, and X-ray crystallography (if available) to confirm structural assignments .
  • Statistical Reprodubility : Replicate experiments with controlled variables (e.g., pH, temperature) .
  • AI-Driven Analysis : Use machine learning tools to identify outliers or patterns in large datasets (e.g., clustering anomalous NMR spectra) .

Q. What methodologies establish structure-activity relationships (SAR) for this compound in pesticidal applications?

  • Bioactivity Screening : Test derivatives against target organisms (e.g., nematodes) to correlate substituents (e.g., alkyl chain length) with efficacy .
  • Computational Modeling : Perform DFT calculations to map electron density at sulfur atoms, predicting nucleophilic reactivity toward biological targets .
  • Stability Studies : Assess hydrolytic degradation under environmental conditions (pH 5–9) to optimize persistence .

Methodological and Experimental Design Questions

Q. How can trace amounts of this compound be quantified in environmental or biological matrices?

  • Derivatization : React with o-phthalaldehyde under alkaline conditions to form fluorescent adducts, detectable via HPLC-FLD (LOD ~0.1 ppb) .
  • Mass Spectrometry : Use LC-MS/MS with multiple reaction monitoring (MRM) for high specificity (e.g., m/z 120 → 76 transition) .

Q. What frameworks guide robust experimental design for this compound studies?

  • PICO Framework : Define Population (e.g., target cells), Intervention (compound concentration), Comparison (control groups), Outcome (IC₅₀, apoptosis rate) .
  • FINER Criteria : Ensure questions are Feasible (resource-appropriate), Novel (address literature gaps), Ethical (non-toxic handling), and Relevant (agricultural/medical impact) .

Data Management and Reproducibility

Q. How should researchers manage conflicting data on the environmental stability of this compound?

  • Meta-Analysis : Aggregate published half-life data under varying conditions (UV exposure, microbial activity) to model degradation pathways .
  • Open Data Standards : Share raw NMR/FTIR spectra in repositories using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.